(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride
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Overview
Description
(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound that features a pyrrolidine ring, a benzenesulfonamide group, and two chlorine atoms attached to the benzene ring
Preparation Methods
The synthesis of (S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring and benzenesulfonamide group allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Benzenesulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole contain the benzenesulfonamide group but lack the pyrrolidine ring, leading to different pharmacological profiles.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and benzenesulfonamide group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-[(3S)-pyrrolidin-3-yl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-7-1-2-10(9(12)5-7)17(15,16)14-8-3-4-13-6-8;/h1-2,5,8,13-14H,3-4,6H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGOKDCIPCUZIC-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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